molecular formula C6H7ClF2N2O2S B1309671 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 943152-92-9

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1309671
CAS RN: 943152-92-9
M. Wt: 244.65 g/mol
InChI Key: HLIWWBFDPRHELR-UHFFFAOYSA-N
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Description

The compound "1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related pyrazole derivatives is well-documented in the literature. For instance, paper describes the synthesis of a series of difluorophenyl pyrazoline type sulfonamides, which share some structural similarities with the target compound. The synthesis involves the use of NMR and mass spectrometry techniques for structure elucidation. Similarly, paper discusses the sulfonylation of 4-amino-1H-pyrazoles, a process that could be relevant for the synthesis of the target compound, given the presence of a sulfonyl group in its structure.

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations, as described in paper , provide a detailed analysis of molecular structural parameters and vibrational frequencies. These techniques, including Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman, could be applied to the target compound to gain insights into its molecular structure and electronic properties.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives in various chemical reactions is highlighted in several papers. Paper showcases the use of a pyrazole derivative as a catalyst in the Knoevenagel–Michael reaction, indicating that pyrazole compounds can act as effective catalysts in organic synthesis. Paper also demonstrates the catalytic efficiency of pyrazole-derived ionic liquids in the synthesis of phthalazine derivatives. These findings suggest that "1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride" could potentially exhibit interesting reactivity patterns in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from related compounds. For example, paper discusses the liquid structure of an ionic liquid based on a dimethylimidazolium compound, which could provide insights into the solubility and phase behavior of the target compound. The influence of substituents on the chemical shifts and physical properties is also explored in paper , where trifluoromethyl groups are shown to affect the NMR chemical shifts, which could be relevant for understanding the properties of the difluoromethyl group in the target compound.

Scientific Research Applications

Synthesis of Sulfonylated Pyrazoles

Researchers have explored the sulfonylation of 4-amino-1H-pyrazoles, leading to the creation of new compounds, including those with structural similarities to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. These compounds were synthesized and their structures confirmed using various spectroscopic methods, indicating the utility of sulfonyl chlorides in the development of novel pyrazole derivatives with potential applications in medicinal chemistry and material sciences (Povarov et al., 2017).

Catalytic Activity in Synthesis

Ionic liquids derived from pyrazole structures, including those related to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, have been synthesized and evaluated for their catalytic efficiency. These novel ionic liquids showed high catalytic activity in producing high yields of desired products, demonstrating their potential in facilitating various chemical reactions (Vafaee et al., 2021).

Development of Fluorinated Polyamides

The synthesis and application of fluorinated polyamides containing pyridine and sulfone moieties for material science applications are significant. A new diamine containing pyridine and trifluoromethylphenyl groups was synthesized, showcasing the importance of sulfonyl chloride derivatives in creating materials with high thermal stability and low dielectric constants, suitable for electronics and aerospace industries (Liu et al., 2013).

Supramolecular Networks

Research into metallomacrocyclic complexes based on hybrid pyrazole sulfoxide/sulfone ligands has led to the development of novel supramolecular networks. These networks, constructed from ligands similar to 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, highlight the role of sulfonyl chloride derivatives in the formation of complex structures with potential applications in catalysis, molecular recognition, and material science (León et al., 2013).

Catalysis and Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic sulfonamides and sulfonyl fluorides demonstrates the versatility of sulfur-functionalized reagents. A protocol utilizing a sulfur-functionalized aminoacrolein derivative for the synthesis of pyrazole-4-sulfonamides underscores the importance of 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride derivatives in creating compounds with potential biological activity (Tucker et al., 2015).

Safety And Hazards

The compound is classified as a danger under the GHS classification, with hazard statements H315-H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(2)11(10-3)6(8)9/h6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIWWBFDPRHELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424524
Record name 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

943152-92-9
Record name 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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